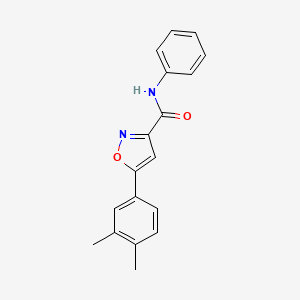![molecular formula C19H19ClF2N2O3S B11341522 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11341522.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C18H18ClF2N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.
Substitution reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions using appropriate halogenated reagents.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides, thiols.
Substitution products: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Pharmaceutical Research: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide
- 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide
Uniqueness
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19ClF2N2O3S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-17-2-1-3-18(22)16(17)12-28(26,27)24-10-8-13(9-11-24)19(25)23-15-6-4-14(21)5-7-15/h1-7,13H,8-12H2,(H,23,25) |
InChI Key |
PZLDJZAQBIFAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,5-Dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-thiophenecarboxamide](/img/structure/B11341441.png)
![4-chloro-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11341447.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide](/img/structure/B11341452.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11341462.png)
![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11341469.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide](/img/structure/B11341474.png)
![2-(4-chloro-3-methylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B11341481.png)
![1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B11341483.png)
![1-butyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11341491.png)
![propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11341497.png)
![7-Chloro-1-(4-ethylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11341503.png)

![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide](/img/structure/B11341511.png)
